molecular formula C22H22Cl3N3O5 B1574261 PF-8380 hydrochloride

PF-8380 hydrochloride

カタログ番号: B1574261
分子量: 514.79
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-8380 Hcl is a potent and specific autotaxin inhibitor with an IC50 value of 2.8 nM.  in vitro: PF-8380 is a specific autotaxin inhibitor with an IC(50) of 2.8 nM in isolated enzyme assay and 101 nM in human whole blood. PF-8380 has adequate oral bioavailability and exposures required for in vivo testing of autotaxin inhibition.  in vivo: PF-8380, dosed orally at 30 mg/kg, provided >95% reduction in both plasma and air pouch LPA within 3 h, indicating autotaxin is a major source of LPA during inflammation. At 30 mg/kg PF-8380 reduced inflammatory hyperalgesia with the same efficacy as 30 mg/kg naproxen. Inhibition of plasma autotaxin activity correlated with inhibition of autotaxin at the site of inflammation and in ex vivo whole blood. Pre-treatment of GL261 and U87-MG cells with 1μM PF-8380 followed by 4-Gy irradiation resulted in decreased clonogenic survival, decreased migration (33% in GL261;  P=0.002 and 17.9% in U87-MG;  P=0.012), decreased invasion (35.6% in GL261;  P=0.0037 and 31.8% in U87-MG;  P=0.002), and attenuated radiation-induced Akt phosphorylation .

科学的研究の応用

Autotaxin Inhibition and Glioma Cell Viability

PF-8380 hydrochloride and its analogs have been explored for their ability to inhibit autotaxin, a key enzyme involved in various inflammatory conditions and cancers. The study found that some analogs of PF-8380, particularly those bearing only the benzo[d]oxazol-2(3H)-one moiety, were more cytotoxic to the LN229 glioblastoma cell line than PF-8380 itself (St-Cœur et al., 2013).

Inflammatory Conditions and Lysophosphatidic Acid Levels

This compound has been identified as a potent inhibitor of autotaxin, significantly reducing lysophosphatidic acid (LPA) levels in plasma and at inflammation sites. This reduction in LPA has implications for treating a variety of diseases with inflammatory components, including cancer, arthritis, and multiple sclerosis (Gierse et al., 2010).

Implications for Parkinson's Disease

In the context of neurodegenerative disorders, specifically Parkinson's disease, this compound has been studied for its potential neuroprotective effects. The research suggests that PF-8380 may have properties that protect against dopaminergic neurodegeneration and neuroinflammation, mediated by pathways such as the adenosine A1 receptor pathway (Liu et al., 2006), (Zheng et al., 2017).

Bronchial Epithelial Cell Protection

In human bronchial epithelial cells, this compound has been shown to upregulate the expression of human β-defensin-2 (hBD-2), an antimicrobial peptide, through signaling pathways such as p38 MAPK, ERK, and NF-κB. This suggests potential applications in treating microbial infections by strengthening epithelial barriers (Gan et al., 2014).

Non-Alcoholic Steatohepatitis Treatment

PF-8380 has been investigated for its anti-inflammatory effects in a rat model of non-alcoholic steatohepatitis (NASH). The findings indicate that PF-8380 can ameliorate hepatic steatosis and inflammation, possibly by inhibiting the ROCK/NF-κB signaling pathway in liver tissue (Ma et al., 2016).

特性

分子式

C22H22Cl3N3O5

分子量

514.79

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。